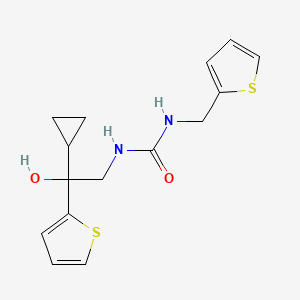![molecular formula C12H14N6O2 B2667721 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide CAS No. 2034470-51-2](/img/structure/B2667721.png)
2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide” has a molecular formula of C16H16N6O2. It has an average mass of 324.337 Da and a monoisotopic mass of 324.133484 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a cyclopenta[c]pyridazin ring and a 1,2,4-triazol ring . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3. It has a molar refractivity of 86.8±0.5 cm3. The compound has a polar surface area of 103 Å2 and a polarizability of 34.4±0.5 10-24cm3. It has a surface tension of 69.6±7.0 dyne/cm and a molar volume of 204.1±7.0 cm3 .Applications De Recherche Scientifique
Anti-Asthmatic Activities
A study on condensed-azole derivatives, including compounds related to 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide, explored their synthesis and anti-asthmatic activities. The research found that certain compounds bearing a cycloalkylidene group and a methyl group at specific positions exhibited potent anti-asthmatic activity, making them valuable for treating asthma and other respiratory diseases. The structure-activity relationships of these compounds were also discussed, highlighting the importance of their molecular architecture in medicinal applications (Kuwahara et al., 1997).
Synthesis and Structural Analysis
Another study focused on the synthesis, structure analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks of a compound related to this compound. This research provides insights into the chemical and physical properties of such compounds, contributing to our understanding of their potential applications in pharmaceuticals and materials science (Sallam et al., 2021).
Novel Syntheses and Potential Applications
Research into the transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes reveals the versatility of these heterocyclic frameworks. Such transformations showcase the potential for developing new pharmaceuticals and materials based on the structural motifs found in compounds like this compound (Kolar et al., 1996).
Antimicrobial Activities
Another area of research has explored the synthesis of pyridazine derivatives and related compounds, including the investigation of their antimicrobial activity. This research indicates the potential for compounds structurally related to this compound to serve as leads in the development of new antimicrobial agents, offering insights into their potential medicinal applications (El-Mariah et al., 2006).
Propriétés
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-7(11(20)15-12-13-6-14-16-12)18-10(19)5-8-3-2-4-9(8)17-18/h5-7H,2-4H2,1H3,(H2,13,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDFUOHVIGXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)N2C(=O)C=C3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
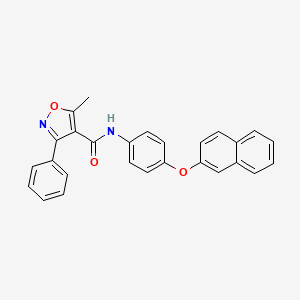
![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)
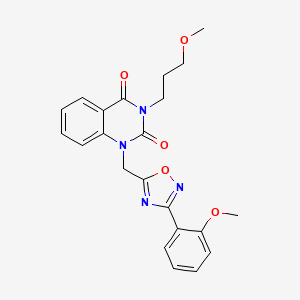
![methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate](/img/structure/B2667642.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)
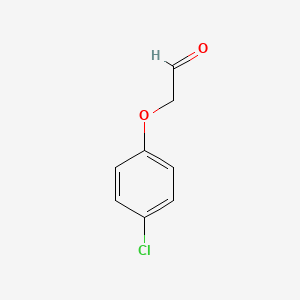
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
amine hydrochloride](/img/structure/B2667646.png)
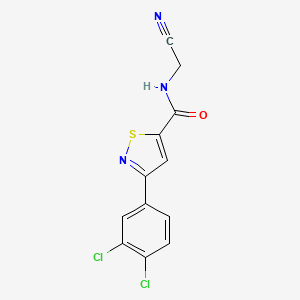
![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)
![N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2667654.png)
![6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667658.png)

